molecular formula C19H23NO3 B5236848 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

Cat. No. B5236848
M. Wt: 313.4 g/mol
InChI Key: ANMJFFPKIIINCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, also known as Ipragliflozin, is a novel sodium-glucose co-transporter 2 (SGLT2) inhibitor that has been developed for the treatment of type 2 diabetes mellitus (T2DM).

Mechanism of Action

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden works by inhibiting SGLT2, which is responsible for reabsorbing glucose in the kidneys. By blocking SGLT2, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden increases glucose excretion in urine, leading to a decrease in blood glucose levels. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM.
Biochemical and Physiological Effects:
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM. It has also been shown to reduce the risk of cardiovascular events in patients with T2DM. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have a low risk of hypoglycemia, which is a common side effect of other antidiabetic medications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden in lab experiments is its specificity for SGLT2, which allows for the selective inhibition of glucose reabsorption in the kidneys. However, one limitation of using 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the research and development of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden. One direction is the investigation of its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is the development of combination therapies with other antidiabetic medications to improve glycemic control in patients with T2DM. Additionally, the long-term safety and efficacy of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden need to be further evaluated in clinical trials.

Synthesis Methods

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden can be synthesized by coupling 2-isopropyl-5-methylphenol with ethyl 4-bromo-3-oxobenzoate, followed by reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 2-chloroethylamine hydrochloride to give the final product, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden.

Scientific Research Applications

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been extensively studied in preclinical and clinical trials for the treatment of T2DM. It has been shown to effectively reduce blood glucose levels by inhibiting SGLT2, which is responsible for reabsorbing glucose in the kidneys. By blocking SGLT2, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden increases glucose excretion in urine, leading to a decrease in blood glucose levels. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM.

properties

IUPAC Name

2-hydroxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)15-9-8-14(3)12-18(15)23-11-10-20-19(22)16-6-4-5-7-17(16)21/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMJFFPKIIINCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.